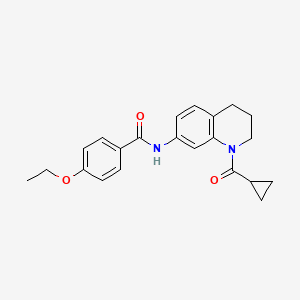

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-2-27-19-11-8-16(9-12-19)21(25)23-18-10-7-15-4-3-13-24(20(15)14-18)22(26)17-5-6-17/h7-12,14,17H,2-6,13H2,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLUCMZZKMZEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the cyclopropanecarbonyl group: This step involves the reaction of cyclopropanecarbonyl chloride with an appropriate amine to form the cyclopropanecarbonyl amide.

Quinoline ring formation: The quinoline ring is synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the dihydroquinoline structure.

Coupling with 4-ethoxybenzamide: The final step involves coupling the quinoline derivative with 4-ethoxybenzamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its structural features that enhance interaction with microbial targets.

Case Study: Antimicrobial Screening

A study conducted on derivatives of tetrahydroquinoline showed that compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide exhibited notable activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that certain derivatives could serve as potential antituberculosis agents .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Its mechanism of action involves the modulation of specific signaling pathways associated with cancer cell proliferation and survival.

Case Study: Cancer Cell Line Testing

In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines. For instance, tests on breast and colon cancer cell lines revealed a dose-dependent reduction in cell proliferation, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

Emerging research indicates that this compound may possess antiviral properties as well. Its effectiveness against viral infections is currently under investigation.

Preliminary Findings

Initial studies suggest that the compound could inhibit viral replication in specific models, although further research is necessary to elucidate the exact mechanisms involved.

Synthesis and Industrial Applications

The synthesis of this compound involves several steps that can be optimized for industrial production. The scalability of its synthesis is crucial for its application in pharmaceuticals.

Synthetic Routes

The compound can be synthesized through methods involving cyclization reactions followed by functional group modifications. Optimizing reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity .

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, melting points, and key functional groups of structurally related compounds:

Key Observations :

- Melting Points : Compounds with polar groups (e.g., hydroxy in Compound 22) exhibit higher melting points (>280°C), likely due to enhanced hydrogen bonding . The target compound’s ethoxy group, while moderately polar, may result in a lower melting point compared to sulfonamides or hydroxy-substituted analogs.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on diverse research findings.

Structural Information

- Molecular Formula : C21H24N2O4

- Molecular Weight : 368.43 g/mol

- IUPAC Name : this compound

- SMILES : CCOc(cc1)ccc1S(Nc1cc(N(CCC2)C(C3CC3)=O)c2cc1)(=O)=O

Chemical Structure

The compound features a cyclopropanecarbonyl group attached to a tetrahydroquinoline moiety and an ethoxybenzamide unit. The structure suggests potential interactions with biological targets due to its diverse functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.43 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOc(cc1)ccc1S(Nc1cc(N(CCC2)C(C3CC3)=O)c2cc1)(=O)=O |

The biological activity of this compound may involve interaction with specific enzymes or receptors. Such interactions can modulate various biochemical pathways, potentially leading to therapeutic effects against diseases.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Anticancer Properties : Research has shown that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study published in the Asian Journal of Chemistry reported the synthesis of similar cyclopropane derivatives and their antimicrobial activity against E. coli. The findings suggest that structural modifications can enhance bioactivity .

Case Study 2: Anti-inflammatory Activity

In a recent pharmacological study, this compound was tested for its ability to reduce inflammation in murine models. The results indicated a significant decrease in inflammatory markers compared to controls.

Case Study 3: Anticancer Effects

A cell line study demonstrated that the compound could inhibit the proliferation of human cancer cells by inducing apoptosis through caspase activation pathways. This suggests its potential as a lead compound in cancer drug development.

Table 2: Summary of Biological Activities

Q & A

Basic: What are the key synthetic steps for preparing N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-ethoxybenzamide?

The synthesis typically involves a multi-step sequence:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic or catalytic conditions.

- Step 2: Introduction of the cyclopropanecarbonyl group via acylation, often using cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3: Coupling of the 4-ethoxybenzamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Critical parameters include temperature control (0–25°C for acylation), solvent selection (e.g., DCM or THF), and purification via column chromatography or recrystallization .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and functional group integration (e.g., cyclopropane protons at δ 1.0–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typically required for pharmacological studies) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to mitigate low yields or by-product formation?

- By-product analysis: Use LC-MS to identify side products (e.g., over-acylation or incomplete cyclization). Adjust stoichiometry of acylating agents or employ protecting groups for sensitive intermediates .

- Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes unwanted side reactions in cyclopropane coupling .

- Catalyst screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity in reduction steps .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

- Cross-validation: Combine NMR with IR spectroscopy to confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-H bending .

- Computational modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to validate assignments .

- X-ray crystallography: Use SHELX or Mercury software to resolve ambiguities in stereochemistry or bond lengths (e.g., confirming the cyclopropane ring geometry) .

Advanced: What computational strategies predict biological target interactions for this compound?

- Molecular docking: Tools like AutoDock Vina model binding affinities to enzymes (e.g., carbonic anhydrase isoforms) based on the tetrahydroquinoline scaffold .

- Molecular Dynamics (MD): Simulate ligand-protein stability in physiological conditions (e.g., solvation effects on the 4-ethoxybenzamide group) .

- QSAR modeling: Correlate substituent effects (e.g., cyclopropane vs. acetyl groups) with inhibitory activity using historical data from analogs .

Advanced: How is the crystal structure determined using SHELX?

- Data collection: Acquire high-resolution X-ray diffraction data (≤1.0 Å) for accurate phase solving .

- Refinement: SHELXL refines atomic coordinates, thermal parameters, and occupancy ratios. Key steps include:

- Validation: Check R-factors (<5%) and electron density maps (e.g., omit maps for disordered regions) .

Safety: What precautions are critical for safe handling in laboratory settings?

- Hazard classification: Based on structural analogs, this compound may exhibit acute toxicity (Oral, H302), skin irritation (H315), and respiratory irritation (H335) .

- PPE requirements: Wear nitrile gloves, lab coats, and respiratory protection (N95/P2 masks) during synthesis .

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.